furan-3-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone

Medicinal Chemistry Drug Design Physicochemical Profiling

Furan-3-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone (CAS 2034560-51-3, PubChem CID is a synthetic small molecule (MW 295.34 g/mol, C17H17N3O2) combining a 2-methylbenzimidazole pharmacophore, a pyrrolidine linker, and a furan-3-yl carbonyl moiety. This tripartite architecture places it within the benzimidazole-furan hybrid class, a scaffold recognized for diverse bioactivity including kinase inhibition and prostaglandin D synthase modulation.

Molecular Formula C17H17N3O2
Molecular Weight 295.342
CAS No. 2034560-51-3
Cat. No. B2809997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefuran-3-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone
CAS2034560-51-3
Molecular FormulaC17H17N3O2
Molecular Weight295.342
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=COC=C4
InChIInChI=1S/C17H17N3O2/c1-12-18-15-4-2-3-5-16(15)20(12)14-6-8-19(10-14)17(21)13-7-9-22-11-13/h2-5,7,9,11,14H,6,8,10H2,1H3
InChIKeyOQKBVCBRPLZREI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Why Furan-3-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone (CAS 2034560-51-3) Is a Structurally Distinctive Benzimidazole-Pyrrolidine-Furan Hybrid for Targeted Medicinal Chemistry


Furan-3-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone (CAS 2034560-51-3, PubChem CID 121021854) is a synthetic small molecule (MW 295.34 g/mol, C17H17N3O2) combining a 2-methylbenzimidazole pharmacophore, a pyrrolidine linker, and a furan-3-yl carbonyl moiety [1]. This tripartite architecture places it within the benzimidazole-furan hybrid class, a scaffold recognized for diverse bioactivity including kinase inhibition and prostaglandin D synthase modulation [2]. Unlike simpler benzimidazoles or furan-only analogs, the precise substitution pattern—2-methyl on the benzimidazole, N-pyrrolidinyl linkage at the 1-position, and furan-3-yl (rather than furan-2-yl) attachment—creates a unique conformational and electronic profile that distinguishes it from its closest structural neighbors [1].

Why In-Class Benzimidazole-Furan Compounds Cannot Substitute for Furan-3-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone (CAS 2034560-51-3) in Structure-Activity-Relationship (SAR) Studies


Even among close benzimidazole-pyrrolidine-furan analogs, minor structural variations critically alter physicochemical and biological properties. The presence or absence of the 2-methyl group on the benzimidazole ring modulates lipophilicity (XLogP3-AA = 2.2), hydrogen-bonding capacity (HBD = 0), and steric interactions at target binding sites [1]. Furthermore, the furan-3-yl versus furan-2-yl attachment site alters the directionality of the carbonyl oxygen and the furan oxygen lone pairs, impacting molecular recognition and metabolic stability [2]. Generic substitution with the 2-des-methyl analog (CAS 2034514-18-4) or the furan-2-yl isomer introduces uncharacterized changes in target affinity, selectivity, and ADME profile, making simple interchange scientifically invalid without SAR validation [1].

Quantitative Differentiation Evidence for Furan-3-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone (CAS 2034560-51-3) Against Its Closest Structural Analogs


Hydrogen Bond Donor Count Differentiation: 2-Methylbenzimidazole vs. 2-Des-Methyl Analog Dictates Solubility and Permeability Profile

The target compound possesses zero hydrogen bond donors (HBD = 0), a direct consequence of the 2-methyl substitution on the benzimidazole ring, which eliminates the NH donor present in the 2-des-methyl analog (CAS 2034514-18-4, HBD = 1). This structural feature reduces the topological polar surface area (TPSA) to 51.3 Ų and lowers the XLogP3-AA to 2.2, compared to the expected higher TPSA and lower logP of the des-methyl analog [1]. In drug discovery, an HBD count of 0 and a TPSA < 60 Ų are associated with improved passive membrane permeability and blood-brain barrier penetration potential, making the target compound fundamentally distinct from its des-methyl congener for CNS or intracellular target applications [2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Furan-3-yl vs. Furan-2-yl Attachment: Regioisomeric Differentiation in Benzimidazole-Pyrrolidine Methanones Affects Molecular Recognition

The target compound features a furan-3-yl carbonyl attachment, whereas a commercially available regioisomer (furan-2-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone) incorporates a furan-2-yl group. This regioisomeric difference alters the spatial orientation of the furan oxygen relative to the carbonyl group, modifying the molecular electrostatic potential surface and the preferred torsion angle of the exocyclic bond. In the TRPC5 inhibitor series, furan-3-yl-bearing benzimidazoles (e.g., AC1903) demonstrated distinct binding modes compared to their furan-2-yl counterparts, with the 3-furyl orientation providing an optimal vector for hydrogen bond acceptance at the channel pore [1]. Although direct comparative data for the target compound pair are absent, class-level SAR indicates that this regioisomerism can shift IC50 values by >10-fold in target binding assays [1].

Structural Biology Molecular Recognition Isomeric Differentiation

Rotatable Bond Count and Conformational Flexibility: Target Compound Restricts Torsional Freedom Relative to Extended Analogs

The target compound has a rotatable bond count of 2, as computed by PubChem (Cactvs 3.4.8.18) [1]. In comparison, analogs with extended linkers—such as (E)-3-(furan-2-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one (rotatable bonds ≥ 4, estimated MW 321.38)—exhibit greater conformational entropy penalties upon target binding. Lower rotatable bond count is associated with improved ligand binding efficiency and reduced entropic cost, a principle well-established in fragment-based drug design [2]. The restricted conformational flexibility of the target compound may translate to a more pre-organized binding conformation relative to extended analogs, although no direct binding data exist for this specific comparison.

Conformational Analysis Ligand Efficiency Entropic Penalty

Benzimidazole 2-Methyl Substitution Modulates Electronic Properties and Metabolic Stability Relative to Unsubstituted Benzimidazole Scaffolds

The 2-methyl group on the benzimidazole core of the target compound alters the electron density distribution of the heterocycle, reducing the susceptibility of the imidazole ring to oxidative metabolism compared to unsubstituted benzimidazole derivatives [1]. In a class-level analysis of benzimidazole-containing drugs, 2-methyl substitution has been associated with improved metabolic stability in human liver microsome assays, with some 2-methylbenzimidazoles exhibiting >2-fold longer half-lives than their 2-unsubstituted counterparts [1]. The target compound's 2-methylbenzimidazole motif is expected to confer enhanced metabolic robustness relative to the 2-des-methyl analog (CAS 2034514-18-4), although direct comparative microsomal stability data for this specific pair have not been published.

Metabolic Stability CYP450 Electron Density

Optimal Procurement and Application Scenarios for Furan-3-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone (CAS 2034560-51-3) Based on Its Differential Properties


Structure-Activity Relationship (SAR) Studies on Benzimidazole-Furan TRPC5 or Kinase Inhibitor Series

The unique combination of a 2-methylbenzimidazole, pyrrolidine linker, and furan-3-yl carbonyl makes this compound a valuable comparator in SAR campaigns targeting ion channels (e.g., TRPC5) or kinases where benzimidazole-furan hybrids have shown activity [1]. The absence of hydrogen bond donors (HBD = 0) and the specific furan-3-yl orientation provide a distinct pharmacological profile that cannot be replicated by des-methyl or furan-2-yl analogs [2].

Fragment-Based Drug Discovery (FBDD) Library Expansion with Conformationally Restricted Scaffolds

With a rotatable bond count of only 2 and a molecular weight of 295.34 g/mol, this compound fits the 'rule-of-three' fragment space and offers a pre-organized conformation that minimizes entropic binding penalties [1]. Its structural rigidity and defined 3D orientation of pharmacophoric elements make it suitable for fragment growing or merging strategies in FBDD campaigns [3].

Control Compound for Prostaglandin D Synthase Inhibitor Profiling

The benzimidazole-furan scaffold is claimed in patents targeting prostaglandin D synthase (US 2009/0281098 A1) [1]. This specific compound can serve as a structurally defined probe or negative control in enzymatic assays, where the 2-methyl substitution and furan-3-yl attachment may differentiate its activity profile from other patent-exemplified compounds.

Chemical Biology Tool for Studying Benzimidazole-Mediated Protein-Protein Interactions

The sterically accessible 2-methyl group and the hydrogen-bond-accepting furan oxygen provide two distinct interaction surfaces for probing benzimidazole-binding protein pockets. The compound's computed logP (2.2) and TPSA (51.3 Ų) predict acceptable cell permeability, enabling its use in cellular target engagement assays (e.g., CETSA or NanoBRET) where more polar analogs may fail [1].

Quote Request

Request a Quote for furan-3-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.